Adrenalone
Overview
Description
Adrenalone is an adrenergic agonist primarily used as a topical vasoconstrictor and hemostatic agent. It is the ketone form of epinephrine (adrenaline) and acts mainly on alpha-1 adrenergic receptors, with little affinity for beta receptors . This compound has been used to prolong the action of local anesthetics and is known for its vasoconstrictive properties .
Mechanism of Action
Target of Action
Adrenalone, also known as adrenaline’s ketone form, primarily targets alpha-1 adrenergic receptors . These receptors are part of the body’s sympathetic nervous system and play a crucial role in the body’s fight-or-flight response .
Mode of Action
This compound acts as an adrenergic receptor agonist . It interacts with alpha-1 adrenergic receptors, causing a series of changes in the body. Compared to epinephrine, this compound has a weaker affinity for beta receptors . This interaction leads to various physiological changes, such as vasoconstriction and hemostasis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits norepinephrine synthesis and dopamine beta oxidase . It also influences the fight-or-flight response by increasing blood flow to muscles, heart output, pupil dilation response, and blood sugar level .
Pharmacokinetics
It is known that this compound is metabolized by monoamine oxidase (mao) and catechol-o-methyl transferase (comt), similar to its parent compound, epinephrine .
Result of Action
The action of this compound results in various molecular and cellular effects. It primarily causes vasoconstriction, which can lead to local hemostasis . Excessive vasoconstriction may lead to local necrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stress has been shown to regulate the action of catecholamines like this compound . .
Biochemical Analysis
Biochemical Properties
Adrenalone interacts with alpha-1 adrenergic receptors . These receptors are part of the G protein-coupled receptor family and are primarily found on smooth muscle cells. When this compound binds to these receptors, it triggers a series of biochemical reactions that lead to vasoconstriction .
Cellular Effects
This compound’s primary cellular effect is vasoconstriction, which is the narrowing of blood vessels . This occurs when the smooth muscle cells that line the vessels contract. Vasoconstriction can help control bleeding, which is why this compound was historically used as a hemostatic .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C. This enzyme catalyzes the production of inositol trisphosphate and diacylglycerol, secondary messengers that ultimately lead to an increase in intracellular calcium levels and smooth muscle contraction .
Temporal Effects in Laboratory Settings
The effects of this compound are typically short-lived due to its metabolism. Like epinephrine, this compound is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methylthis compound, which is then N-demethylized by monoamine oxidase (MAO) .
Metabolic Pathways
This compound is metabolized in a similar manner to epinephrine. It is first metabolized by COMT to form 3O-methylthis compound. This intermediate is then N-demethylized by MAO. The resulting metabolites are then conjugated to sulfate or glucuronide and excreted by the kidneys .
Transport and Distribution
This compound, when used topically, is primarily localized to the site of application. It causes local vasoconstriction and has minimal systemic absorption
Subcellular Localization
The subcellular localization of this compound is not well-studied. Its target, the alpha-1 adrenergic receptor, is a membrane-bound receptor. Therefore, it is likely that this compound primarily localizes to the cell membrane where it can interact with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenalone can be synthesized through various methods. One common method involves the oxidation of epinephrine to form this compound. This process typically uses oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the asymmetric hydrogenation of precursor compounds using catalysts like [Rh(COD)Cl]2 and chiral, bidentate phosphine ligands . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Adrenalone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome, a compound with distinct UV-Vis absorption properties.
Reduction: this compound can be reduced to form epinephrine under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Alcohol dehydrogenase, hydrogen gas with catalysts.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Adrenochrome.
Reduction: Epinephrine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Adrenalone has several scientific research applications, including:
Comparison with Similar Compounds
Epinephrine (Adrenaline): Both compounds are adrenergic agonists, but epinephrine acts on both alpha and beta receptors, while adrenalone primarily targets alpha-1 receptors.
Noradrenaline (Norepinephrine): Similar to this compound, noradrenaline acts on alpha receptors but also has significant effects on beta receptors.
Isoprenaline: Unlike this compound, isoprenaline primarily targets beta receptors and is used as a bronchodilator.
Uniqueness: this compound’s primary action on alpha-1 adrenergic receptors and its ketone structure distinguish it from other adrenergic compounds. Its specific use as a topical vasoconstrictor and hemostatic agent highlights its unique applications in medicine .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVOUYYNKPMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-13-5 (hydrochloride) | |
Record name | Adrenalone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048710 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-45-6 | |
Record name | Adrenalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenalone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrenalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adrenalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenalone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRENALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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